molecular formula C10H12N2O B1605221 1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone CAS No. 6639-92-5

1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone

Katalognummer: B1605221
CAS-Nummer: 6639-92-5
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: ULCUOMDKLGPXDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone typically involves the condensation of an appropriate amine with a carbonyl compound. One common method involves the reaction of 3,4-dihydroquinoxalin-2(1H)-one with ethanoyl chloride in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at low temperatures (10-15°C) .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-dione, while reduction can produce 3,4-dihydroquinoxalin-2(1H)-one derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone serves as a critical building block for synthesizing more complex quinoxaline derivatives. Its ability to undergo various reactions—oxidation, reduction, and substitution—allows for the development of diverse chemical compounds .

Biology

Quinoxaline derivatives have been investigated for their biological activities:

  • Enzyme Inhibition: Certain derivatives exhibit inhibitory effects on key enzymes such as COX-2 and LDHA, which are implicated in inflammatory processes and cancer progression .
  • Antimicrobial Properties: Compounds derived from this compound have shown potential as antimicrobial agents .

Medicine

Research indicates that some derivatives possess anticancer and anti-inflammatory properties. For instance:

  • Anticancer Activity: Studies have demonstrated that certain quinoxaline derivatives can inhibit the proliferation of cancer cells by targeting various molecular pathways, including tubulin polymerization and receptor tyrosine kinases (RTKs) .

Case Study: In Vitro Testing
A study evaluated new quinoxalinone derivatives for antibacterial activity and enzyme inhibition. The results indicated significant inhibition percentages against COX-2 compared to standard drugs like diclofenac .

Industrial Applications

In industry, quinoxaline compounds are utilized in:

  • Dyes and Fluorescent Materials: Their unique chemical structure allows for applications in developing dyes and organic sensitizers for solar cells.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some quinoxaline derivatives act as soluble guanylate cyclase (sGC) activators, which play a role in the nitric oxide signaling pathway. This interaction can lead to increased levels of cyclic guanosine monophosphate (cGMP), resulting in various physiological effects .

Vergleich Mit ähnlichen Verbindungen

    3,4-Dihydroquinoxalin-2(1H)-one: A closely related compound with similar biological activities.

    Quinoxaline-2,3-dione:

    4-{(4-Methylphenyl)glycyl}-3,4-dihydroquinoxalin-2(1H)-one: A compound used in radiolabeling studies.

Uniqueness: 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone is unique due to its specific structure, which allows for diverse chemical modifications and potential applications in various fields. Its ability to undergo multiple types of reactions and form a wide range of derivatives makes it a valuable compound for research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of various derivatives with diverse biological and chemical properties.

Biologische Aktivität

1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential medicinal applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2OC_{11}H_{12}N_2O. Its unique structure includes a quinoxaline moiety that contributes to its biological activity. The compound serves as a building block for synthesizing more complex derivatives with enhanced properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, some derivatives have been shown to act as:

  • Enzyme Inhibitors : Compounds derived from this structure have been identified as inhibitors of key enzymes involved in various biochemical pathways, including soluble guanylate cyclase (sGC), which plays a crucial role in the nitric oxide signaling pathway.
  • Antimicrobial Agents : Quinoxaline derivatives exhibit antimicrobial properties against various pathogens.
  • Anticancer Agents : Certain derivatives have demonstrated cytotoxic effects against human leukemia cell lines, indicating potential as anticancer agents .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Compound NameMechanism of ActionTargetReported ActivityReference
This compoundEnzyme inhibitorsGCIncreased cGMP levels
GW420867XNNRTIHIV-1IC50: 179 µM; IC90: 11 µM
3-MethylquinoxalineNeuroprotective effectsVariousAntioxidant activity
4-{(4-Methylphenyl)glycyl}-3,4-dihydroquinoxalin-2(1H)-oneRadiolabeling agentNot specifiedUsed in imaging studies

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against leukemia cell lines such as HL60 and K562, suggesting their potential use in cancer therapy .
  • Antiviral Properties : The compound GW420867X, a derivative of 3,4-dihydroquinoxaline-2-one, was evaluated in clinical trials for its efficacy against HIV-1. It was well-tolerated and showed promising antiviral activity .
  • Neuroprotective Effects : Research indicated that certain quinoxaline derivatives possess neuroprotective properties by inhibiting acetylcholinesterase (AChE), making them candidates for treating neurodegenerative diseases .

Eigenschaften

IUPAC Name

1-(3,4-dihydro-2H-quinoxalin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8(13)12-7-6-11-9-4-2-3-5-10(9)12/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCUOMDKLGPXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287105
Record name 1-(3,4-dihydroquinoxalin-1(2h)-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-92-5
Record name NSC48957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-dihydroquinoxalin-1(2h)-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 0.186 mole (25 g) of 1,2,3,4-tetrahydroquinoxaline is dissolved in 250 ml of ethanol and 17.6 ml of acetic anhydride is added dropwise with stirring. The solution is then diluted with 750 ml of water and basified with 1N sodium hydroxide. The solution is extracted with chloroform, the organic extracts are dried and then evaporated to provide the solid product, 1-acetyl-1,2,3,4-tetrahydroquinoxaline.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1,2,3,4-tetrahydroquinoxaline obtained in Reference Example 26 (360 mg) in ethanol (10 ml), acetic anhydride (254 μl) was added dropwise under ice cooling and stirred at room temperature for 10 minutes. The reaction mixture was diluted with 1M aqueous sodium hydroxide (10 ml) and extracted with chloroform. The organic layer was washed with brine and dried over anhydrous sodium sulfate. The desiccant was filtered off and the solvent was distilled off under reduced pressure to give the titled compound, i.e., 1-acetyl-1,2,3,4-tetrahydroquinoxaline (494 mg) as a brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 26
Quantity
360 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
254 μL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone
Reactant of Route 3
1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone
Reactant of Route 4
1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone
Reactant of Route 5
1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dihydroquinoxalin-1(2h)-yl)ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.